![molecular formula C22H22N4O4 B2726419 Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate CAS No. 2185590-62-7](/img/structure/B2726419.png)
Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate
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Overview
Description
Synthesis Analysis
Quinoxaline, a nitrogen-containing heterocyclic compound, can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .Molecular Structure Analysis
The molecular structure of Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate consists of a benzyl group, a carbamate group, and a quinoxaline group. The quinoxaline group is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . This transformation involves an unusual extrusion of a phenylacetonitrile molecule .Scientific Research Applications
Antibiotics
Quinoxaline derivatives such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising results in the treatment of cancer and in inhibiting cell proliferation .
Anti-Microbial Activity
Quinoxaline derivatives have been found to have anti-microbial properties, making them useful in the treatment of various infections .
Anti-Convulsant Activity
Some quinoxaline derivatives have shown anti-convulsant activity, which could make them useful in the treatment of conditions like epilepsy .
Anti-Tuberculosis Activity
Quinoxaline derivatives have been found to have anti-tuberculosis activity, which could make them useful in the treatment of tuberculosis .
Anti-Malarial Activity
Quinoxaline derivatives have been found to have anti-malarial properties, which could make them useful in the treatment of malaria .
Anti-Leishmanial Activity
Quinoxaline derivatives have been found to have anti-leishmanial properties, which could make them useful in the treatment of leishmaniasis .
Anti-HIV Activity
Quinoxaline derivatives have been found to have anti-HIV properties, which could make them useful in the treatment of HIV .
Future Directions
Quinoxaline derivatives have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalines offer robust applications in the medicinal, pharmaceutical, and agriculture industry . This suggests that Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate and similar compounds could have potential applications in these fields in the future.
properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-21(13-24-22(28)29-15-16-6-2-1-3-7-16)26-11-10-17(14-26)30-20-12-23-18-8-4-5-9-19(18)25-20/h1-9,12,17H,10-11,13-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOHMPVHXZCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethyl)carbamate |
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